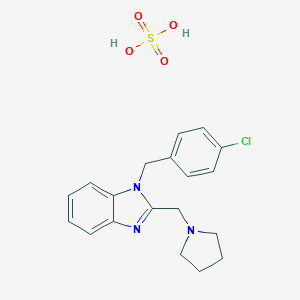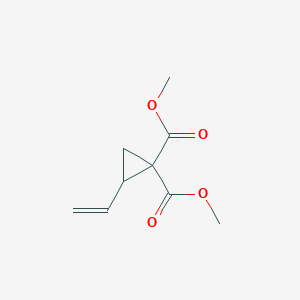
2-乙烯基环丙烷-1,1-二甲酸二甲酯
概述
描述
The compound of interest, 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester, is a derivative of vinylcyclopropane, which is a molecule that has been extensively studied due to its utility in various chemical syntheses. The papers provided discuss several related compounds and their synthesis, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related vinylcyclopropane derivatives has been achieved through various methods. For instance, a concise asymmetric synthesis of a sulfonamide and ethyl ester derived from 1-amino-2-vinylcyclopropane-carboxylic acid has been described, which is significant for the preparation of potent HCV NS3 protease inhibitors . Another study details the synthesis of mikanecic acid, a related dicarboxylic acid, through a DABCO-catalyzed coupling process . Additionally, an enantioselective synthesis of a vinylcyclopropanecarboxylic acid ethyl ester has been achieved using asymmetric phase-transfer catalyzed cyclopropanation . These methods highlight the versatility and reactivity of vinylcyclopropane derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of vinylcyclopropane derivatives is confirmed through various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques are crucial for verifying the structure and purity of the synthesized compounds, which is essential for their application in further chemical reactions and material development.
Chemical Reactions Analysis
Vinylcyclopropane derivatives participate in a variety of chemical reactions. For example, the radical polymerization of difunctional 2-vinylcyclopropanes results in the formation of hard, transparent, crosslinked polymers . Anionic polymerization of 1,1-disubstituted 2-vinylcyclopropanes has also been explored, with the polymerization proceeding via ring opening, leading to polymers with pendant vinyl groups . These reactions demonstrate the reactivity of the vinylcyclopropane moiety and its potential for creating novel polymeric materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of vinylcyclopropane derivatives are influenced by their molecular structure. For instance, the radical polymerization of these compounds can result in volume expansion or the formation of soluble polymers, depending on the reaction conditions . The solubility of the polymers obtained from anionic polymerization varies, with some being soluble in common solvents and others only in strong acids like sulfuric acid . These properties are important for the practical application of these materials in various industries.
科学研究应用
聚合物合成应用:
- Alupei 和 Ritter (2001) 研究了 1,1-二取代的 2-乙烯基环丙烷单体的自由基聚合,从而合成了新的单体并在水性介质中进行聚合 (Alupei & Ritter, 2001).
- Hayakawa、Matsuoka 和 Suzuki (2017) 发现了一种环丙烷衍生物开环聚合的新方法,从而得到玻璃化转变温度更高、溶解性更好的聚合物 (Hayakawa, Matsuoka & Suzuki, 2017).
- Moszner、Zeuner 和 Rheinberger (1997) 合成了多功能 2-乙烯基环丙烷,通过自由基聚合得到透明的交联聚合物 (Moszner, Zeuner & Rheinberger, 1997).
有机化学和合成:
- Lou、Cunière、Su 和 Hobson (2013) 描述了一种制备 (1R,2S)-1-氨基-2-乙烯基环丙烷-羧酸衍生物的方法,这些衍生物是合成有效的 HCV NS3 蛋白酶抑制剂的关键组成部分 (Lou, Cunière, Su & Hobson, 2013).
- Vriesen、Grover 和 Kerr (2013) 探索了 2-乙烯基环丙烷-1,1-二甲酸二甲酯的交叉复分解,为环加成反应提供了新的供体-受体环丙烷 (Vriesen, Grover & Kerr, 2013).
- Shimizu、Ohashi 和 Tsuji (1985) 研究了乙烯基环丙烷与 α,β-不饱和酯或酮的钯催化 [3 + 2] 环加成反应,得到乙烯基环戊烷 (Shimizu, Ohashi & Tsuji, 1985).
安全和危害
The safety symbols for 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester include GHS07. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362 .
属性
IUPAC Name |
dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHUKAQVHWDTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440307 | |
| Record name | 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester | |
CAS RN |
17447-60-8 | |
| Record name | 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
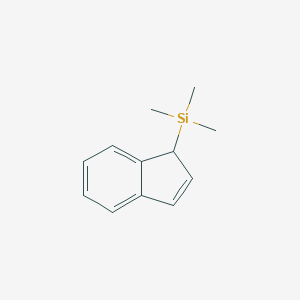
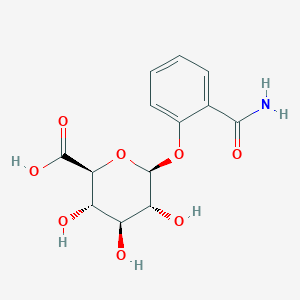
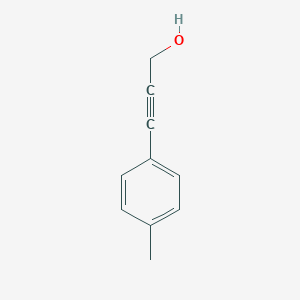
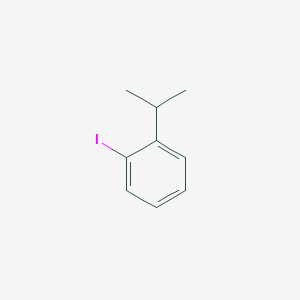

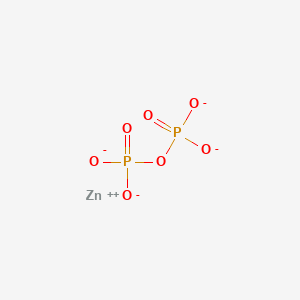

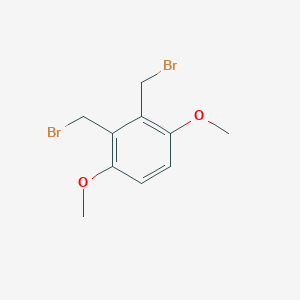
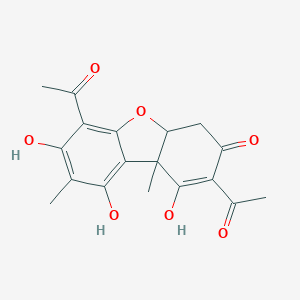
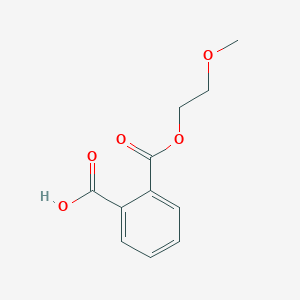
![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
